molecular formula C9H16ClN3 B1402631 1-Methyl-2-pyrrolidin-2-ylmethyl-1H-imidazole hydrochloride CAS No. 1361116-22-4

1-Methyl-2-pyrrolidin-2-ylmethyl-1H-imidazole hydrochloride

Cat. No. B1402631
M. Wt: 201.7 g/mol
InChI Key: URAVXOFUEDJNTG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 1-(pyrrolidin-2-ylmethyl)-1H-azoles, has been reported in the literature . The synthesis involves the alkylation of azoles with N-Cbz-prolinol mesylate or its analogues and subsequent deprotection . The utility of the procedure has been demonstrated by multigram preparation of a 15-member building block mini-library for the lead-oriented synthesis of compound libraries .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .

Scientific Research Applications

Synthesis and Chemical Applications

  • Nucleoside Activation : This compound is used in activating nucleoside phosphoramidites for oligonucleotide synthesis. It shows a high preference for phosphitilating hydroxyl groups over amino groups, aiding in the synthesis of oligonucleotides with unprotected amino groups (Gryaznov & Letsinger, 1992).

  • Synthesis of Novel Compounds : It plays a role in the synthesis of new chemical structures, such as in the preparation of 1-{(1S,2S,4R)-7,7-dimethyl-1-[(pyrrolidin-1-yl)methyl]bicyclo[2.2.1]heptan-2-yl}-1H-benzo[d]imidazole, derived from camphor (Ciber et al., 2023).

  • Organic Synthesis : Its derivatives are involved in efficient synthesis processes for antihypertensive agents, demonstrating its utility in medicinal chemistry (Prasad, Pathak, & Panday, 2011).

  • Building Block for Compound Libraries : It is used in the preparation of low-molecular-weight, hydrophilic three-dimensional templates, essential for the synthesis of compound libraries (Zhersh et al., 2013).

Catalysis and Ligand Synthesis

  • Palladium Complex Formation : Imidazole derivatives are used in forming palladium complexes with tridentate ligands. These complexes have potential as anticancer drugs (Lee et al., 2015).

  • Luminescence Studies : Imidazole derivatives exhibit luminescence properties and are used in studies related to excited state intramolecular proton transfer (Shekhovtsov et al., 2023).

  • Copper Complex Synthesis : It assists in the synthesis of copper complexes with multidentate ligands, showing potential in catalytic processes like hydroxylation of benzene to phenol (Wu et al., 2015).

Biological and Pharmacological Research

  • Antimicrobial Studies : Research has been conducted on derivatives of 1-methyl-2-pyrrolidin-2-ylmethyl-1H-imidazole for their antimicrobial properties, although not all derivatives exhibit significant activity (Ovonramwen, Owolabi, & Falodun, 2021).

  • Antifungal Agent Synthesis : Derivatives are synthesized and studied for their potential as antifungal agents, showing effectiveness against Candida albicans (Di Santo et al., 2005).

properties

IUPAC Name

1-methyl-2-(pyrrolidin-2-ylmethyl)imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.ClH/c1-12-6-5-11-9(12)7-8-3-2-4-10-8;/h5-6,8,10H,2-4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URAVXOFUEDJNTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CC2CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-pyrrolidin-2-ylmethyl-1H-imidazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-2-pyrrolidin-2-ylmethyl-1H-imidazole hydrochloride
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1-Methyl-2-pyrrolidin-2-ylmethyl-1H-imidazole hydrochloride
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Reactant of Route 6
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